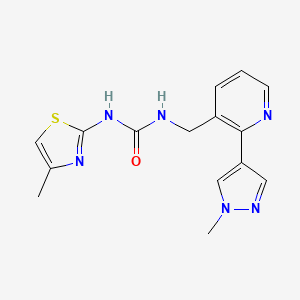
2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of molecules that have been synthesized for various biological evaluations. While the exact compound may not have been directly studied, related compounds have been synthesized and evaluated for their potential as medicinal agents, focusing on their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical precursors. For example, a related molecule, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized through a reaction involving 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, showcasing a method that could be analogous to the synthesis of the target compound (Nayak et al., 2014).
Molecular Structure Analysis
Molecular structure characterization often utilizes techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis. These techniques provide detailed information on the molecular skeleton, functional groups, and the overall molecular architecture, essential for understanding the compound's chemical behavior and biological activity.
Chemical Reactions and Properties
The chemical behavior of such compounds can be explored through their reactivity with other chemicals, highlighting their potential for further chemical modifications or their stability under various conditions. For example, studies on similar molecules have elucidated their potential to undergo further reactions, such as substitutions, to yield a variety of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for determining the compound's applicability in different formulations and its behavior in biological systems. These properties are typically determined using various analytical techniques post-synthesis.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under different environmental conditions, are fundamental for predicting the compound's interaction with biological targets, its metabolism, and its overall pharmacokinetic profile.
While detailed information specifically on "2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide" may not be readily available, research on related compounds provides valuable insights into the methodologies for synthesizing such molecules, their structural characterization, and potential applications in pharmaceutical sciences.
For further details on research methods and findings on similar compounds, refer to the cited literature:
- (Nayak et al., 2014) discusses the synthesis and biological evaluation of a phenylpiperazine derivative, providing a basis for understanding similar compounds' synthesis and potential uses.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown moderate inhibitory effects against Gram-negative bacterial strains, indicating potential applications in developing antibacterial agents (Iqbal et al., 2017).
Antimicrobial Activity
- Compounds designed with the 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have demonstrated good inhibitor properties against gram-negative bacterial strains, highlighting their use in antimicrobial applications (Nafeesa et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Properties
- New derivatives, specifically 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and found to exhibit noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, suggesting their application in medicinal chemistry for treating related conditions (Nayak et al., 2014).
Influence of Solvent on Synthesis
- Research on the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide derivatives explored the influence of solvent polarity on the chlorination process, contributing to the understanding of chemical synthesis methods (Wang et al., 2011).
Anticancer Drug Development
- The synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provided insights into its potential mechanism of action against cancer, particularly targeting the VEGFr receptor, which is crucial for the development of new anticancer drugs (Sharma et al., 2018).
Antibacterial and Enzyme Inhibition
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides synthesized from 4-chlorophenoxyacetic acid showed promising antibacterial activities and moderate inhibitors of α-chymotrypsin enzyme, indicating their multifaceted applications in medicinal chemistry and drug development (Siddiqui et al., 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-6-8-19(9-7-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWQBZYKGJBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

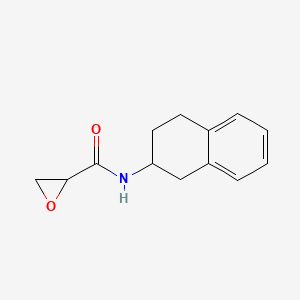
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)

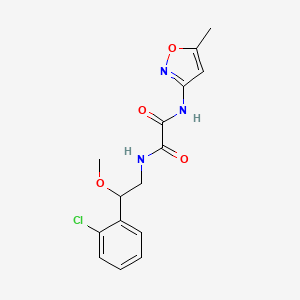
![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
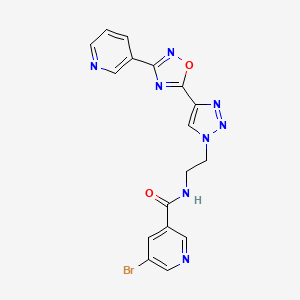

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)
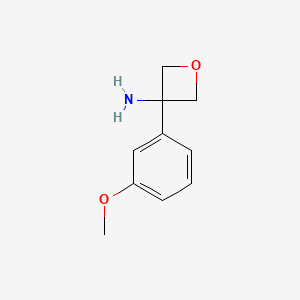
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
